molecular formula C23H32N2O4S3 B14674823 Oxyprothepin mesylate CAS No. 34775-83-2

Oxyprothepin mesylate

Cat. No.: B14674823
CAS No.: 34775-83-2
M. Wt: 496.7 g/mol
InChI Key: SBLPVDLCAZOCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Oxyprothepin mesylate involves several steps, starting with the preparation of the parent compound, Oxyprothepin. The synthetic route typically includes the following steps:

Industrial production methods for this compound involve optimizing these reactions to achieve high yields and purity. This includes controlling reaction conditions such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Oxyprothepin mesylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved.

Mechanism of Action

The mechanism of action of Oxyprothepin mesylate involves its interaction with specific molecular targets. The mesylate group enhances the compound’s solubility and stability, allowing it to effectively interact with its targets. The exact molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Oxyprothepin mesylate can be compared with other mesylate compounds, such as:

This compound is unique due to its specific structure and the presence of the piperazinepropanol moiety, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its potential and expand its uses in chemistry, biology, medicine, and industry.

Properties

CAS No.

34775-83-2

Molecular Formula

C23H32N2O4S3

Molecular Weight

496.7 g/mol

IUPAC Name

methanesulfonic acid;3-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C22H28N2OS2.CH4O3S/c1-26-18-7-8-22-19(16-18)20(15-17-5-2-3-6-21(17)27-22)24-12-10-23(11-13-24)9-4-14-25;1-5(2,3)4/h2-3,5-8,16,20,25H,4,9-15H2,1H3;1H3,(H,2,3,4)

InChI Key

SBLPVDLCAZOCIQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCCO.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.